molecular formula C11H16N2O3 B021645 4-(3-Amino-2-hydroxypropoxy)phenylacetamide CAS No. 81346-71-6

4-(3-Amino-2-hydroxypropoxy)phenylacetamide

Cat. No. B021645
CAS RN: 81346-71-6
M. Wt: 224.26 g/mol
InChI Key: UWMXVJVTKRSOPW-UHFFFAOYSA-N
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Description

"4-(3-Amino-2-hydroxypropoxy)phenylacetamide" is a chemical compound relevant in pharmaceutical applications. Its derivatives and related compounds have been extensively studied for various biological activities.

Synthesis Analysis

  • Reductive Carbonylation : A method for synthesizing N-(4-hydroxyphenyl)acetamide, a related compound, involves the reductive carbonylation of nitrobenzene using Pd(II)-complexes. This process is notable for its one-pot synthesis approach, improving sustainability and yield (Vavasori, Capponi, & Ronchin, 2023).

  • Synthesis of Derivatives : There are efficient methods for synthesizing derivatives of N-phenylacetamide, involving acid chlorides from related compounds (Srivani, Thirupathaiah, Laxminarayana, & Chary, 2018).

Molecular Structure Analysis

  • Stereochemistry of Polymeric Derivatives : The stereochemical configuration of polymeric derivatives related to phenylacetic acid has been analyzed using NMR spectroscopy. This research aids in understanding the conformational preferences of such compounds (Román & Gallardo, 1992).

Chemical Reactions and Properties

  • Chemical Reactivity : Research into the synthesis and reactivity of phenylacetamide derivatives provides insights into their potential as antimicrobial agents, showcasing the broad spectrum of activity (Ertan et al., 2007).

  • Bioorthogonal Reactions : The synthesis of novel amino acids for bioorthogonal reactions, incorporating functional groups like iodophenyl or hydroxyproline, highlights the versatility of these compounds in biological applications (Forbes et al., 2016).

Physical Properties Analysis

The research did not specifically address the physical properties of "4-(3-Amino-2-hydroxypropoxy)phenylacetamide." However, studies on related compounds provide a foundation for understanding the physical characteristics of similar chemical entities.

Chemical Properties Analysis

  • Synthetic Applications : The synthesis of phenylacetamide analogues and their antimicrobial study offers valuable insights into the chemical properties of these compounds (Jayadevappa, Nagendrappa, Umesh, & Chandrashekar, 2012).

  • C-H Functionalization : The use of Ir(iii) catalysis for the direct C-H functionalization of N-phenylacetamide demonstrates innovative approaches to modifying chemical structures (Li et al., 2020).

Scientific Research Applications

Chemical Transformations and Derivatives

  • Chlorination Products and Phytotoxic Activity : The reaction of atenolol (containing 4-(3-Amino-2-hydroxypropoxy)phenylacetamide) with hypochlorite under wastewater disinfection conditions yields chlorinated products, including 2-(4-(3-amino-2-hydroxypropoxy)phenyl) acetamide. These products show phytotoxic activity when tested on Lactuca sativa seeds (DellaGreca et al., 2009).

  • Derivative Synthesis for Medical Applications : A series of 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides, synthesized from hydroxyphenylacetic acid, which is structurally related to 4-(3-Amino-2-hydroxypropoxy)phenylacetamide, showed promising antimicrobial activity. This indicates potential medical applications for such derivatives (Jayadevappa et al., 2012).

Pharmacological Studies

  • Muscarinic Receptor Antagonists : Novel muscarinic M(3) receptor antagonists were designed based on the structure of 4-(3-Amino-2-hydroxypropoxy)phenylacetamide derivatives. These compounds show potential for treating urinary tract disorders, irritable bowel syndrome, and respiratory disorders (Mitsuya et al., 2000).

  • Cardioselective Beta-Blocker Development : The aminohydroxypropoxy moiety, a part of the 4-(3-Amino-2-hydroxypropoxy)phenylacetamide structure, has been incorporated into vasodilators and beta-blockers, showing significant antihypertensive activity in animal models (Baldwin et al., 1981).

Medical Applications

  • Hemoglobin Modulation : Phenylacetate, which can be derived from 4-(3-Amino-2-hydroxypropoxy)phenylacetamide, induces erythroid differentiation and fetal hemoglobin production in human leukemic cells. This suggests potential treatment strategies for hematopoietic neoplasms and severe hemoglobinopathies (Samid et al., 1992).

  • Toxicity Studies : Comparisons of animal and human studies of atenolol (containing 4-(3-Amino-2-hydroxypropoxy)phenylacetamide) show similar prenatal toxicity manifestations in both, with intrauterine growth retardation without structural malformations being a common effect (Tabacova et al., 2003).

Safety And Hazards

The safety and hazards associated with “4-(3-Amino-2-hydroxypropoxy)phenylacetamide” are not well-documented in the available literature. For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

The future directions for “4-(3-Amino-2-hydroxypropoxy)phenylacetamide” are not clearly defined in the literature. As a metabolite of atenolol, it may be of interest in studies related to the metabolism and pharmacokinetics of this drug .

properties

IUPAC Name

2-[4-(3-amino-2-hydroxypropoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c12-6-9(14)7-16-10-3-1-8(2-4-10)5-11(13)15/h1-4,9,14H,5-7,12H2,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWMXVJVTKRSOPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)N)OCC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10557479
Record name 2-[4-(3-Amino-2-hydroxypropoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10557479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Amino-2-hydroxypropoxy)phenylacetamide

CAS RN

81346-71-6
Record name Dis(isopropyl) atenolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081346716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[4-(3-Amino-2-hydroxypropoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10557479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-Amino-2-hydroxypropoxy)phenylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DESISOPROPYLATENOLOL
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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